molecular formula C9H5F2NO2 B069180 5,7-Difluoro-1H-indole-2-carboxylic acid CAS No. 186432-20-2

5,7-Difluoro-1H-indole-2-carboxylic acid

Cat. No. B069180
M. Wt: 197.14 g/mol
InChI Key: WVZUEYDXSLBMEK-UHFFFAOYSA-N
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Description

5,7-Difluoro-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 186432-20-2. It has a molecular weight of 197.14 . The IUPAC name for this compound is 5,7-difluoro-1H-indole-2-carboxylic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5,7-Difluoro-1H-indole-2-carboxylic acid is 1S/C9H5F2NO2/c10-5-1-4-2-7 (9 (13)14)12-8 (4)6 (11)3-5/h1-3,12H, (H,13,14) . The InChI key is WVZUEYDXSLBMEK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,7-Difluoro-1H-indole-2-carboxylic acid is a solid at room temperature . It has a molecular weight of 197.14 g/mol . The compound should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Development of Anti-HIV Drugs

Indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 drugs . While the specific role of 5,7-Difluoro-1H-indole-2-carboxylic acid in these studies is not mentioned, it’s possible that it could be used in the synthesis of similar compounds.

Safety And Hazards

The compound has been classified under the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

5,7-difluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZUEYDXSLBMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588529
Record name 5,7-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-1H-indole-2-carboxylic acid

CAS RN

186432-20-2
Record name 5,7-Difluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Varnavas, L Lassiani, V Valenta, A Ciogli… - Medicinal …, 2005 - ingentaconnect.com
N-Terminal Anthranoyl-Phenylalanine Derivatives as CCK1 Receptor Antagonists: The Final Approach Page 1 Medicinal Chemistry, 2005, 1, 501-517 501 1573-4064/05 $50.00+.00 © …
Number of citations: 4 www.ingentaconnect.com

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